2-Fluoro-3-isopropoxypyridine-5-boronic acid 2-Fluoro-3-isopropoxypyridine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 1451390-97-8
VCID: VC2955563
InChI: InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3
SMILES: B(C1=CC(=C(N=C1)F)OC(C)C)(O)O
Molecular Formula: C8H11BFNO3
Molecular Weight: 198.99 g/mol

2-Fluoro-3-isopropoxypyridine-5-boronic acid

CAS No.: 1451390-97-8

Cat. No.: VC2955563

Molecular Formula: C8H11BFNO3

Molecular Weight: 198.99 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-isopropoxypyridine-5-boronic acid - 1451390-97-8

Specification

CAS No. 1451390-97-8
Molecular Formula C8H11BFNO3
Molecular Weight 198.99 g/mol
IUPAC Name (6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid
Standard InChI InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3
Standard InChI Key BCQOKCQFQZHKBS-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)F)OC(C)C)(O)O
Canonical SMILES B(C1=CC(=C(N=C1)F)OC(C)C)(O)O

Introduction

Chemical Identity and Structure

2-Fluoro-3-isopropoxypyridine-5-boronic acid (CAS No.: 1451390-97-8) is a fluorinated pyridine derivative featuring three key functional groups arranged on a pyridine ring core. The molecular structure combines a fluorine atom at position 2, an isopropoxy group at position 3, and a boronic acid moiety at position 5, creating a compound with unique electronic and steric properties.

Basic Chemical Properties

The compound possesses distinctive physicochemical characteristics that contribute to its potential utility in various chemical applications. The following table summarizes its key properties:

PropertyValue
CAS Number1451390-97-8
Molecular FormulaC₈H₁₁BFNO₃
Molecular Weight198.987 g/mol
AppearanceSolid
ClassPyridine derivative, Boronic acid
IUPAC Name(2-fluoro-3-isopropoxypyridin-5-yl)boronic acid

These fundamental properties establish the compound's identity within the broader family of boronic acids and fluorinated heterocyclic compounds .

Structural Features and Functional Groups

The molecular architecture of 2-Fluoro-3-isopropoxypyridine-5-boronic acid includes three key functional groups that contribute to its chemical behavior:

  • Fluorine substituent (position 2): Enhances metabolic stability and modifies the electronic distribution across the pyridine ring, potentially influencing reactivity patterns.

  • Isopropoxy group (position 3): Provides steric bulk and electron-donating properties that can influence the compound's solubility profile and reactivity.

  • Boronic acid moiety (position 5): Serves as the reactive center for cross-coupling reactions and other transformations, making this compound valuable for synthetic applications.

The strategic positioning of these functional groups creates a molecule with unique electronic and steric properties that distinguish it from other pyridine boronic acid derivatives.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 2-Fluoro-3-isopropoxypyridine-5-boronic acid is largely determined by its constituent functional groups. While specific reaction data for this compound is limited, general reactivity patterns can be inferred based on its structure:

  • Boronic Acid Reactivity: The boronic acid group at position 5 represents the primary reactive center, enabling participation in various coupling reactions, particularly Suzuki-Miyaura cross-couplings with aryl or vinyl halides.

  • Pyridine Ring Reactivity: The pyridine core can participate in various reactions typical of electron-deficient heterocycles, potentially including nucleophilic substitution at specific positions.

  • Fluorine Influence: The fluorine substituent likely modifies the electronic distribution across the pyridine ring, potentially directing the regioselectivity of certain reactions.

Research and Development Applications

2-Fluoro-3-isopropoxypyridine-5-boronic acid is primarily utilized as a laboratory chemical for scientific research and development purposes . Its applications include:

  • Cross-Coupling Chemistry: As a boronic acid derivative, this compound has potential utility in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex molecules and pharmaceutically relevant compounds.

  • Building Block in Medicinal Chemistry: The unique combination of functional groups makes this compound potentially valuable as a building block in medicinal chemistry programs, particularly for the synthesis of drug candidates containing fluorinated heterocycles.

  • Method Development: Such specialized reagents often find applications in the development and optimization of new synthetic methodologies.

  • Structure-Activity Relationship Studies: In pharmaceutical research, structurally defined compounds like 2-Fluoro-3-isopropoxypyridine-5-boronic acid can serve as valuable probes for exploring structure-activity relationships.

Comparative Analysis with Related Compounds

Contextualizing 2-Fluoro-3-isopropoxypyridine-5-boronic acid within the broader family of fluorinated pyridine boronic acids provides valuable insights into its potential properties and applications.

Structural Analogues

The following table compares 2-Fluoro-3-isopropoxypyridine-5-boronic acid with structurally related compounds:

CompoundCAS NumberKey Structural DifferencesNotable Properties
2-Fluoro-3-isopropoxypyridine-5-boronic acid1451390-97-8Isopropoxy at position 3, boronic acid at position 5Laboratory research reagent
2-Fluoro-3-pyridylboronic acid174669-73-9Boronic acid at position 3, lacks isopropoxy groupUsed in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions
2-Fluoropyridine-5-boronic acid351019-18-6Lacks isopropoxy group at position 3Inhibits autoinducer-2 quorum sensing in Vibrio harveyi
2-Fluoro-3-methylpyridine-5-boronic acidNot specifiedMethyl group instead of isopropoxy at position 3Research reagent for organic synthesis

This comparison highlights the distinctive structural features of 2-Fluoro-3-isopropoxypyridine-5-boronic acid, particularly the presence of the isopropoxy group at position 3, which distinguishes it from more commonly studied fluorinated pyridine boronic acids.

Functional Considerations

The presence of the isopropoxy group at position 3 likely imparts several distinctive characteristics to 2-Fluoro-3-isopropoxypyridine-5-boronic acid compared to its structural analogues:

  • Solubility Profile: The isopropoxy group likely enhances solubility in organic solvents compared to analogues lacking this substituent.

  • Steric Influence: The bulky isopropoxy group may influence reaction outcomes by creating steric hindrance around the pyridine ring.

  • Electronic Effects: The electron-donating properties of the isopropoxy group potentially modulate the electronic distribution across the molecule, influencing reactivity patterns.

These differences suggest that 2-Fluoro-3-isopropoxypyridine-5-boronic acid may exhibit distinctive behavior in synthetic applications compared to simpler fluorinated pyridine boronic acids.

Research Outlook and Future Directions

Current research suggests several promising directions for further investigation of 2-Fluoro-3-isopropoxypyridine-5-boronic acid and its applications.

Synthetic Methodology Development

The unique substitution pattern of 2-Fluoro-3-isopropoxypyridine-5-boronic acid makes it a potentially valuable substrate for exploring new synthetic methodologies, particularly:

  • Selective Cross-Coupling Protocols: Development of conditions that leverage the electronic and steric properties conferred by the fluorine and isopropoxy substituents.

  • Sequential Functionalization Strategies: Exploration of methodologies that enable further selective functionalization of the pyridine core.

  • Alternative Borylation Approaches: Investigation of novel routes to access this and related structures through direct C-H borylation or other emerging methodologies.

Medicinal Chemistry Applications

The structural features of 2-Fluoro-3-isopropoxypyridine-5-boronic acid suggest potential value in medicinal chemistry contexts:

  • Building Block for Bioactive Compounds: The compound could serve as a precursor for the synthesis of bioactive molecules, particularly those where fluorinated heterocycles enhance metabolic stability or target binding.

  • Fragment-Based Drug Discovery: The defined three-dimensional structure and multiple functional groups make this compound a potential candidate for fragment-based approaches to drug discovery.

  • Structure-Activity Relationship Studies: Incorporation into systematic structural studies could help elucidate the impact of fluorination and alkoxy substitution patterns on biological activity.

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